3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one
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Overview
Description
3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one, also known as FL118, is a novel anticancer drug candidate that has shown great potential in preclinical studies.
Mechanism Of Action
3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one targets multiple pathways involved in cancer cell survival and proliferation, including the PI3K/AKT/mTOR, NF-κB, and STAT3 pathways. It induces apoptosis, inhibits angiogenesis, and enhances the immune response against cancer cells.
Biochemical and Physiological Effects:
3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. It has also been shown to penetrate the blood-brain barrier, making it a potential candidate for the treatment of brain tumors. In addition, 3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one has been shown to have minimal toxicity in normal cells, indicating a high therapeutic index.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one is its broad-spectrum anticancer activity, making it a potential candidate for the treatment of various cancers. However, its complex mechanism of action and lack of clinical data are limitations that need to be addressed in future studies.
Future Directions
For 3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one research include clinical trials to evaluate its safety and efficacy in humans, combination therapy with other anticancer drugs, and the development of biomarkers to predict patient response. In addition, further studies are needed to elucidate the molecular mechanisms of 3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one and to optimize its pharmacokinetic properties.
Synthesis Methods
3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one was synthesized using a multi-step process involving the reaction of 5-fluorouracil with 1-bromo-3-chloropropane, followed by the reaction with 1-(2-oxo-1-pyrrolidinyl) piperidine. The final product was purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one has been extensively studied in preclinical models of various cancers, including lung, breast, ovarian, pancreatic, and colon cancers. It has demonstrated potent anticancer activity in vitro and in vivo, with a mechanism of action that is distinct from other anticancer drugs.
properties
IUPAC Name |
3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O2/c1-11(2)21-8-5-14(15(21)22)20-6-3-13(4-7-20)23-16-18-9-12(17)10-19-16/h9-11,13-14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUSYAHLISOPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one |
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